4-ethyl-3,5-diphenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-3,5-diphenyl-4H-1,2,4-triazole is a heterocyclic compound with the molecular formula C16H15N3. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The structure of this compound consists of a triazole ring substituted with ethyl and phenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3,5-diphenyl-4H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazides and amides under specific reaction conditions. For example, triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3,5-diphenyl-4H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include triflic anhydride, hydrazides, and secondary amides. Reaction conditions such as microwave irradiation and catalytic systems are often employed to facilitate these reactions .
Major Products Formed
The major products formed from the reactions of this compound include various substituted triazole derivatives, oxidized products, and reduced derivatives. These products have diverse applications in different fields .
Scientific Research Applications
4-ethyl-3,5-diphenyl-4H-1,2,4-triazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-ethyl-3,5-diphenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-ethyl-3,5-diphenyl-4H-1,2,4-triazole include other 1,2,4-triazole derivatives such as:
- 3,5-diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole
- 4-phenyl-1,2,4-triazole-3,5-dione
- Various 1,2,3-triazole derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15N3 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-ethyl-3,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3/c1-2-19-15(13-9-5-3-6-10-13)17-18-16(19)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI Key |
MAGLLXUHNWKKOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.